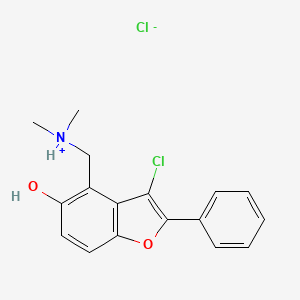
3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a chloro group, a dimethylamino group, and a phenyl group attached to a benzofuranol core. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuranol moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the chloro group or the benzofuranol ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of benzofuranone derivatives.
Reduction: Formation of dechlorinated or reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in biochemical assays to study enzyme interactions and inhibition.
Medicine:
- Explored for its potential therapeutic applications in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific chemical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
3-Chloro-4-methylaniline: A related compound with a similar chloro and amino group but lacks the benzofuranol core.
4-Chloro-2-((dimethylamino)methyl)aniline: Another related compound with a similar dimethylamino group but different structural framework.
Uniqueness:
- The presence of the benzofuranol core in 3-Chloro-4-((dimethylamino)methyl)-2-phenyl-5-benzofuranol hydrochloride imparts unique chemical properties and potential biological activities that are not observed in the similar compounds mentioned above. This makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
63112-55-0 |
|---|---|
Formule moléculaire |
C17H17Cl2NO2 |
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
(3-chloro-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H16ClNO2.ClH/c1-19(2)10-12-13(20)8-9-14-15(12)16(18)17(21-14)11-6-4-3-5-7-11;/h3-9,20H,10H2,1-2H3;1H |
Clé InChI |
YYOQDZOAYSPTOU-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)Cl)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


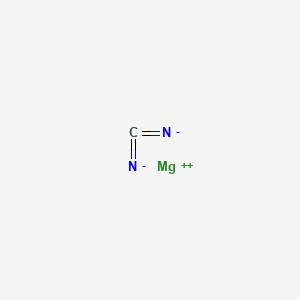
![6-Amino-3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15345110.png)
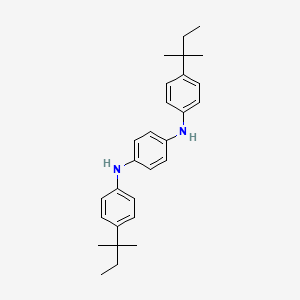
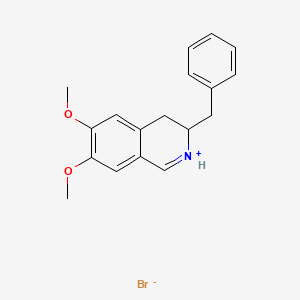

![[(E)-[13-methyl-17-(6-methylheptan-2-yl)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B15345126.png)
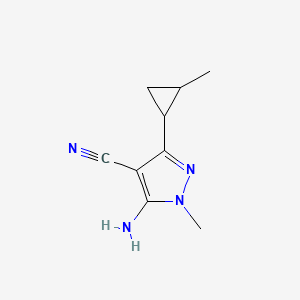
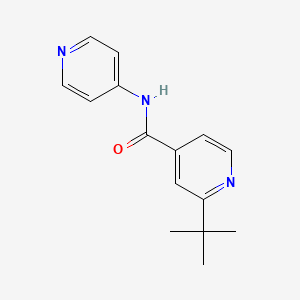
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)

![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
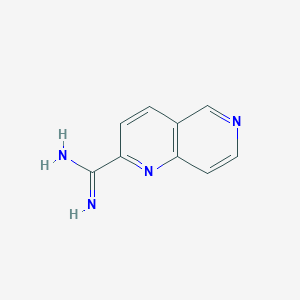
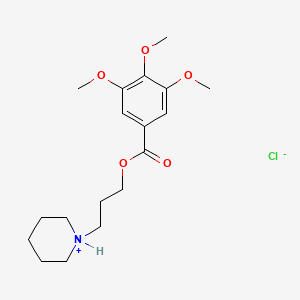
![1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)](/img/structure/B15345176.png)
